(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid
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Overview
Description
(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of L-tyrosine as a starting material, which undergoes a series of reactions including protection, trifluoromethylation, and deprotection steps to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property can influence its binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid
- (S)-3-Amino-3-(4-fluorophenyl)propanoic acid
- (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid
Comparison: (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and lipophilicity, making it a valuable tool in drug design and synthesis .
Properties
Molecular Formula |
C10H10F3NO3 |
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Molecular Weight |
249.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |
InChI Key |
CMNPXOOSNAGXEE-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)N)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F |
Origin of Product |
United States |
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